4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
One area of research has focused on the synthesis of novel piperidine-based derivatives, including those with 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity. This demonstrates the compound's potential as a scaffold for developing new therapeutic agents (Abdel‐Aziz et al., 2009).
Antimicrobial Applications
Further exploration into thiazolidinone and thiazolo[3,2-a]pyridine derivatives has revealed their effectiveness as antimicrobial agents against a range of bacterial and fungal pathogens. This highlights the compound's versatility in contributing to the development of new antibiotics and antifungal drugs (Patel et al., 2012).
Fluorescent pH Sensors
Another interesting application is in the development of fluorescent pH sensors. Derivatives of "4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine" have been synthesized and shown to act as effective pH sensors due to their ability to form intramolecular hydrogen bonds, which lead to fluorescence quenching and shifts in weakly acidic conditions (Cui et al., 2004).
Antitumoral Activity
Research into 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones has shown selective in vitro antitumoral activity, particularly against glioblastoma multiforme, one of the most aggressive forms of brain cancer. This suggests the potential of such compounds in cancer therapy, offering a glimmer of hope for treatments targeting specific cancer types while minimizing damage to healthy cells (da Silveira et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESCGCCPEGZDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine |
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